N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide
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Overview
Description
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is a complex organic compound that features a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, including the formation of the pyrazine moiety and the coupling of the fluorinated phenyl ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an alcohol.
Scientific Research Applications
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and pyrazine moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their diverse pharmacological effects and are used in the synthesis of various heterocyclic compounds.
Fluorinated Pyridines: These compounds have interesting physical, chemical, and biological properties due to the presence of fluorine atoms.
Uniqueness
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is unique due to its combination of a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
642085-16-3 |
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Molecular Formula |
C24H18FN3O3 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]-3-phenoxybenzamide |
InChI |
InChI=1S/C24H18FN3O3/c25-22-10-9-19(13-18(22)16-30-23-15-26-11-12-27-23)28-24(29)17-5-4-8-21(14-17)31-20-6-2-1-3-7-20/h1-15H,16H2,(H,28,29) |
InChI Key |
ASWBLPLJGSPLMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
Origin of Product |
United States |
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